molecular formula C22H17N3O5 B2882094 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide CAS No. 1796949-16-0

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2882094
CAS No.: 1796949-16-0
M. Wt: 403.394
InChI Key: YQRYKBVIBMPEJV-UHFFFAOYSA-N
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Description

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a chromene carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit inhibitory activity againstcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurological functions and inflammatory responses, respectively.

Mode of Action

They achieve this by coordinating their functional groups with the active sites of the enzymes, resulting in a reduced output for a transition state required for activity .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of cholinesterases can impact neurological signaling, while inhibition of lipoxygenase can affect inflammatory responses .

Pharmacokinetics

Many sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it inhibits cholinesterases, it could potentially enhance cholinergic signaling, which might be beneficial in conditions like Alzheimer’s disease . If it inhibits lipoxygenase, it could potentially reduce inflammatory responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been performed under dynamic pH control . Additionally, the compound’s stability could be affected by temperature and light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2,3-dihydrobenzo[b][1,4]dioxin with a suitable alkyl halide, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the coupling of the pyrazole intermediate with a chromene carboxamide derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .

Medicine

In medicine, N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide is explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities. Its unique structure allows it to target specific biological pathways .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide stands out due to its combination of the dihydrobenzo[b][1,4]dioxin, pyrazole, and chromene carboxamide groups. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c26-17-9-21(30-18-6-2-1-5-16(17)18)22(27)24-14-10-23-25(11-14)12-15-13-28-19-7-3-4-8-20(19)29-15/h1-11,15H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRYKBVIBMPEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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